molecular formula C20H14ClFN2O2S B5190790 N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide

Cat. No.: B5190790
M. Wt: 400.9 g/mol
InChI Key: AFBXYFMOVYLBQS-UHFFFAOYSA-N
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Description

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide is a complex organic compound that features a combination of aromatic rings, a carbamothioyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with 4-nitrobenzoyl chloride to form 4-(4-chlorophenoxy)nitrobenzene. This intermediate is then reduced to 4-(4-chlorophenoxy)aniline. The next step involves the reaction of 4-(4-chlorophenoxy)aniline with 3-fluorobenzoyl isothiocyanate to yield the final product, this compound. The reaction conditions typically include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-chlorobenzamide
  • N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-bromobenzamide
  • N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-iodobenzamide

Uniqueness

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O2S/c21-14-4-8-17(9-5-14)26-18-10-6-16(7-11-18)23-20(27)24-19(25)13-2-1-3-15(22)12-13/h1-12H,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBXYFMOVYLBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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